molecular formula C11H10N2O2 B2895999 Methyl 4-aminoquinoline-8-carboxylate hydrochloride CAS No. 1416438-65-7

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Cat. No.: B2895999
CAS No.: 1416438-65-7
M. Wt: 202.213
InChI Key: YWXOPBAZWHBLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminoquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Scientific Research Applications

Chemistry: Methyl 4-aminoquinoline-8-carboxylate hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: The compound is used in the study of biological processes and pathways. It serves as a probe for investigating enzyme activities and protein interactions .

Medicine: Quinoline derivatives, including this compound, are known for their antimalarial, anticancer, and antimicrobial activities. They are used in the development of new therapeutic agents for the treatment of various diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with unique properties .

Safety and Hazards

“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-aminoquinoline-8-carboxylate hydrochloride can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to inhibit heme polymerase activity makes it a valuable compound in antimalarial research .

Properties

IUPAC Name

methyl 4-aminoquinoline-8-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAROBFQPXTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.